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6-Bromo-N-(propan-2-yl)naphthalen-2-amine

Cat. No.: B12082155
M. Wt: 264.16 g/mol
InChI Key: WMJOHMQMPUFKJP-UHFFFAOYSA-N
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Description

Contextualization of the Naphthalene (B1677914) Framework as a Privileged Scaffold

The naphthalene ring system, consisting of two fused benzene (B151609) rings, is considered a "privileged scaffold" in medicinal chemistry and materials science. nih.govorganic-chemistry.orgnih.gov This is attributed to its rigid, planar structure and its extensive π-electron system, which allows for a variety of intermolecular interactions. The naphthalene core is found in numerous biologically active compounds and functional materials. researchgate.netbiointerfaceresearch.com Its derivatives have shown a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netmdpi.com The ability to introduce various functional groups at different positions on the naphthalene ring allows for the systematic modification of its electronic and steric properties. nih.govresearchgate.net

Significance of Bromine Substituents in Organic Synthesis and Reactivity

The introduction of a bromine atom onto an aromatic ring, a process known as bromination, is a fundamental transformation in organic synthesis. Bromo-substituted compounds are valuable intermediates due to the reactivity of the carbon-bromine bond. The bromine atom can be readily displaced by a variety of nucleophiles or can participate in a range of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This versatility makes bromoarenes key building blocks in the construction of more complex molecules. chemicalbook.com Furthermore, the presence of a bromine atom can influence the electronic properties of the aromatic system through its inductive and resonance effects, and its presence can enhance the excited-state acidity of neighboring functional groups. researchgate.net

Role of N-Alkyl Amino Groups in Modulating Naphthalene System Properties

The N-alkyl amino group is a critical modulator of the physicochemical properties of aromatic systems like naphthalene. The nitrogen's lone pair of electrons can participate in the π-system of the naphthalene ring, significantly influencing its electronic properties. organic-chemistry.org The nature of the alkyl group, in this case, an isopropyl group, introduces steric bulk which can affect the molecule's conformation and its interactions with other molecules. This steric hindrance can influence reaction rates and selectivity. nih.govosti.gov The basicity of the nitrogen atom is also affected by the attached alkyl groups, which in turn can influence the compound's biological activity and its behavior in different chemical environments.

Research Rationale and Objectives for 6-Bromo-N-(propan-2-yl)naphthalen-2-amine

While specific research focused solely on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the properties of its constituent parts. The combination of the naphthalene scaffold, a bromine atom at the 6-position, and an N-isopropylamino group at the 2-position suggests its potential as an intermediate in the synthesis of novel compounds with applications in medicinal chemistry or materials science.

The primary objectives for the study of this compound would likely include:

The development of efficient and selective synthetic routes. A plausible method is the reductive amination of 6-bromo-2-naphthylamine with acetone (B3395972). nih.govresearchgate.net

The comprehensive characterization of its physicochemical and spectroscopic properties.

The investigation of its reactivity, particularly at the bromine and amino functionalities, to explore its utility as a building block for more complex molecules.

The evaluation of its electronic properties to understand the interplay between the electron-donating amino group and the electron-withdrawing (by induction) bromine atom on the naphthalene π-system. nih.gov

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely available in peer-reviewed literature. However, based on its structure and data for related compounds, the following properties can be anticipated.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₄BrN-
Molecular Weight 264.16 g/mol -
Appearance Likely a solid at room temperatureInferred
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents
CAS Number 1048553-69-9-

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Features
¹H NMR Signals corresponding to aromatic protons on the naphthalene ring, a methine proton of the isopropyl group, and methyl protons of the isopropyl group. The chemical shifts would be influenced by the electronic effects of the bromo and amino substituents.
¹³C NMR Resonances for the ten unique carbon atoms of the naphthalene ring, and the carbons of the isopropyl group.
IR Spectroscopy Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Compound Names Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14BrN B12082155 6-Bromo-N-(propan-2-yl)naphthalen-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14BrN

Molecular Weight

264.16 g/mol

IUPAC Name

6-bromo-N-propan-2-ylnaphthalen-2-amine

InChI

InChI=1S/C13H14BrN/c1-9(2)15-13-6-4-10-7-12(14)5-3-11(10)8-13/h3-9,15H,1-2H3

InChI Key

WMJOHMQMPUFKJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC2=C(C=C1)C=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies for 6 Bromo N Propan 2 Yl Naphthalen 2 Amine

Retrosynthetic Analysis of 6-Bromo-N-(propan-2-yl)naphthalen-2-amine

A logical retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection approaches. The first involves the disconnection of the C-N bond, leading to the key intermediate 6-bromo-2-naphthylamine and an isopropylating agent. This primary amine can be further disconnected to simpler naphthalene (B1677914) precursors. The second approach involves a disconnection at the C-Br bond, which is generally less favored due to the complexities of introducing an amino group onto a pre-functionalized naphthalene ring.

Therefore, the most viable synthetic strategy hinges on the initial preparation of 6-bromo-2-naphthylamine, followed by the introduction of the N-isopropyl group.

Exploration of Naphthalene Bromination Strategies

The regioselective introduction of a bromine atom at the C6 position of the naphthalene scaffold is a critical step in the synthesis. The directing effects of substituents on the naphthalene ring play a crucial role in achieving the desired isomer.

Regioselective Bromination of Naphthalen-2-amine Precursors

Direct bromination of naphthalen-2-amine is complex due to the strong activating and ortho-, para-directing nature of the amino group, which can lead to a mixture of products. A more controlled and widely employed method involves the bromination of a precursor, 2-naphthol (B1666908).

A well-established procedure for the synthesis of 6-bromo-2-naphthol (B32079) starts with the bromination of 2-naphthol in glacial acetic acid. This reaction typically yields 1,6-dibromo-2-naphthol (B94854) as the major product. Subsequent selective reduction of the 1-bromo position is achieved using a reducing agent such as tin (Sn) metal in a mixture of ethanol (B145695) and hydrochloric acid, or with an alkali metal sulfite (B76179). google.comgoogle.comorgsyn.org For instance, the reaction of 1,6-dibromo-2-naphthol with an alkali metal sulfite in a water-glycol mixture has been shown to reduce the reaction time significantly compared to aqueous or aqueous-alcoholic solvents. google.com

Once 6-bromo-2-naphthol is obtained, it can be converted to 6-bromo-2-naphthylamine. One method involves the Bucherer reaction, where the naphthol is heated with ammonia (B1221849) and a sulfite or bisulfite. cymitquimica.com Another approach is the conversion of the hydroxyl group to a better leaving group followed by substitution with an amine source.

A patent describes a process for preparing 6-bromo-2-naphthylamine starting from Tobias acid (2-amino-1-naphthalenesulfonic acid). In this method, Tobias acid is brominated in an acidic medium to yield 1,6-dibromo-2-naphthylamine, which is then subjected to a reductive debromination at the 1-position using a reducing metal powder in an acidic medium to afford 6-bromo-2-naphthylamine with high purity. google.com

Transition Metal-Catalyzed Bromination Approaches

While electrophilic bromination is more common for these systems, transition metal-catalyzed C-H activation and halogenation represent an alternative strategy. However, specific examples of transition metal-catalyzed bromination of naphthalen-2-amine to selectively yield the 6-bromo isomer are not prominently documented in the readily available literature. These methods often require specific directing groups to achieve high regioselectivity.

Amination Reactions for N-Alkyl Naphthalen-2-amines

With the key intermediate, 6-bromo-2-naphthylamine, in hand, the final step is the introduction of the isopropyl group onto the nitrogen atom. This can be accomplished through several methods, primarily reductive amination or direct alkylation.

Reductive Amination Pathways Utilizing Isopropylamine (B41738)

Reductive amination offers a controlled method for N-alkylation. masterorganicchemistry.comorganic-chemistry.orgyoutube.com A plausible pathway involves the reaction of 6-bromo-2-naphthylamine with acetone (B3395972) in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the secondary amine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comyoutube.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another mild and selective reagent often used for reductive aminations. The choice of reducing agent can be critical to avoid the reduction of other functional groups.

Table 1: Hypothetical Reaction Conditions for Reductive Amination

EntryCarbonyl SourceReducing AgentSolventTemperature (°C)
1AcetoneNaBH₄Methanol0 to rt
2AcetoneNaBH₃CNMethanol/Acetic Acidrt
3AcetoneNaBH(OAc)₃Dichloromethanert

This table presents hypothetical conditions based on general reductive amination protocols.

Direct Alkylation of Amino-Naphthalenes

Direct alkylation of 6-bromo-2-naphthylamine with an isopropylating agent, such as 2-bromopropane (B125204) or 2-iodopropane, is another potential route. However, direct alkylation of primary amines can sometimes lead to over-alkylation, yielding tertiary amines and quaternary ammonium (B1175870) salts as byproducts. The reaction conditions, including the base, solvent, and temperature, must be carefully controlled to favor the formation of the desired secondary amine.

A more sophisticated and often more selective method for direct N-alkylation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction can be used to form C-N bonds between an aryl halide and an amine. In a variation of this approach, one could envision the coupling of 2,6-dibromonaphthalene (B1584627) with isopropylamine, where the regioselectivity of the amination would be a key challenge to overcome. The choice of palladium catalyst and ligand is crucial for the success of this reaction.

Table 2: Potential Reagents for Direct Alkylation

EntryAlkylating AgentBaseCatalyst/LigandSolvent
12-BromopropaneK₂CO₃-Acetonitrile
2Isopropyl tosylateNaH-DMF
32,6-Dibromonaphthalene/ IsopropylamineNaOtBuPd₂(dba)₃ / BINAPToluene (B28343)

This table outlines potential reagents for direct alkylation, with Entry 3 representing a Buchwald-Hartwig approach.

Buchwald-Hartwig Amination Strategies for N-Alkylation

The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly in the context of N-arylation and N-alkylation of aryl halides. This palladium-catalyzed cross-coupling reaction is highly applicable for the synthesis of this compound from its precursor, 6-bromo-2-naphthylamine. nih.govcymitquimica.com The reaction typically involves the coupling of an amine with an aryl halide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

For the specific N-isopropylation of 6-bromo-2-naphthylamine, a plausible approach would involve reacting it with an isopropylating agent. However, a more common Buchwald-Hartwig strategy involves the coupling of an aryl halide with a primary amine. In a hypothetical synthesis of a related structure, the reaction would proceed under an inert atmosphere, using a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) ([Pd₂(dba)₃]) and a bulky electron-rich phosphine ligand such as (±)-BINAP. chemspider.com A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOBut), is required to facilitate the catalytic cycle. chemspider.com The choice of solvent is also critical, with anhydrous toluene being a common medium for this transformation. chemspider.com

The general conditions for such a coupling reaction are summarized in the table below.

ComponentExampleRole
Aryl Halide6-bromo-2-naphthylamineSubstrate
AmineIsopropylamineAlkylating Agent
Palladium Catalyst[Pd₂(dba)₃]Catalyst
Ligand(±)-BINAPStabilizes catalytic intermediate
BaseSodium tert-butoxide (NaOBut)Activates the amine
SolventTolueneReaction Medium

This table represents typical components used in Buchwald-Hartwig amination reactions based on established literature. chemspider.comresearchgate.net

Multistep Synthetic Sequences for this compound

The synthesis of complex organic molecules like this compound rarely occurs in a single step. Instead, it necessitates a carefully designed multistep sequence to build the molecule with the correct arrangement of functional groups.

Stepwise Functionalization Approaches

A logical synthetic route begins with a readily available starting material, which is sequentially functionalized. A common precursor for this synthesis is 6-bromo-2-naphthylamine. The synthesis of this intermediate itself can be achieved through several methods. One documented industrial process starts from Tobias acid (2-amino-1-naphthalenesulfonic acid). google.com

This process involves:

Bromination of Tobias Acid: The starting material is brominated in an acidic medium. This reaction can lead to the formation of 1,6-dibromo-2-naphthylamine. google.com

Reductive Dehalogenation: The 1,6-dibromo-2-naphthylamine intermediate is then treated with a reducing agent in an acidic medium to selectively remove the bromine atom at the 1-position, yielding 6-bromo-2-naphthylamine. google.com

N-Alkylation: The final step is the introduction of the isopropyl group onto the amino function of 6-bromo-2-naphthylamine. This can be achieved via several methods, including the aforementioned Buchwald-Hartwig amination or classical methods like reductive amination with acetone and a reducing agent (e.g., sodium borohydride) or direct alkylation with an isopropyl halide (e.g., 2-bromopropane).

An alternative pathway could start from 6-bromo-2-naphthol, which can be synthesized from 2-naphthol. chemicalbook.comnih.gov The hydroxyl group of 6-bromo-2-naphthol would then need to be converted to an amino group, a process known as amination, which can be challenging and often requires high pressure and temperature. google.com

Optimization of Reaction Conditions and Yield

For the final N-alkylation step, particularly if using a palladium-catalyzed method, several parameters can be systematically varied to optimize the reaction.

ParameterVariableRationale
Catalyst System Palladium source (e.g., Pd(OAc)₂, [Pd₂(dba)₃]) and ligand (e.g., BINAP, XPhos, SPhos)The choice of ligand is critical and can dramatically affect reaction rate and yield.
Base Inorganic (e.g., K₂CO₃, Cs₂CO₃) or organic (e.g., NaOBut, K₃PO₄)The strength and solubility of the base influence the deprotonation of the amine and can prevent side reactions.
Solvent Aprotic polar (e.g., Dioxane, Toluene) or polar (e.g., DMF)Solvent choice affects the solubility of reactants and catalyst species and can influence reaction temperature.
Temperature Room temperature to high temperatures (e.g., 80-120 °C)Higher temperatures often increase reaction rates but can also lead to catalyst decomposition or side products.
Reactant Ratio Stoichiometry of amine and aryl halideUsing a slight excess of one reactant can drive the reaction to completion.

This table outlines key parameters that are typically adjusted to optimize palladium-catalyzed N-alkylation reactions.

Scalability Considerations in Synthetic Design

Transitioning a synthetic route from a laboratory scale to industrial production introduces a new set of challenges. The patented process for preparing 2-bromo-6-fluoronaphthalene (B1267477) from 6-bromo-2-naphthylamine highlights that its route is simple, the reaction conditions are mild, and it does not require high pressure, making it suitable for industrial production. google.com

Key scalability considerations include:

Cost and Availability of Reagents: The economic viability of a large-scale synthesis depends on the cost of starting materials like Tobias acid, palladium catalysts, and specialized ligands. google.com

Process Safety: Handling hazardous materials such as bromine, strong acids, and flammable solvents on a large scale requires strict safety protocols and specialized equipment.

Reaction Conditions: Reactions requiring very high temperatures, high pressures, or cryogenic conditions are more expensive and complex to implement on an industrial scale. The avoidance of high-pressure aminolysis is a noted advantage in some routes. google.com

Purification: Methods like column chromatography, which are common in the lab, are often impractical for multi-ton production. Crystallization, distillation, and extraction are preferred purification techniques at scale. The formation of a solid product that can be purified by washing and filtration is highly desirable. google.com

Waste Management: The environmental impact and cost of waste disposal are significant factors. Efficient reactions with high atom economy are preferred.

Novel Synthetic Pathways and Catalytic Systems

Research in organic synthesis continuously seeks to develop more efficient, selective, and environmentally friendly methods.

Employing Green Chemistry Principles in Synthesis

Green chemistry aims to reduce the environmental footprint of chemical processes. For the synthesis of naphthalene derivatives, several green approaches have been explored that could be adapted for the production of this compound. ijcmas.com

Alternative Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Research into related reactions has demonstrated the use of greener alternatives like ionic liquids, which can act as both the solvent and catalyst. rsc.org In some cases, reactions can be performed in water or under solvent-free conditions, significantly reducing waste. researchgate.netresearchgate.net

Catalyst Innovation: There is a drive to replace expensive and toxic heavy metal catalysts or to improve their efficiency. This includes developing recyclable catalysts, such as nanomagnetite-supported catalysts, which can be easily recovered from the reaction mixture using a magnet and reused multiple times without significant loss of activity. researchgate.net

Energy Efficiency: The use of microwave irradiation instead of conventional heating can dramatically shorten reaction times from hours to minutes, leading to significant energy savings and often resulting in higher yields and cleaner reaction profiles. researchgate.net

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product is a core principle of green chemistry. Multicomponent reactions, where three or more reactants combine in a single step to form the product, are highly atom-economical. researchgate.net While a direct multicomponent reaction for the target molecule is not documented, the principles guide the selection of more efficient pathways.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a transformative technology in synthetic chemistry, prized for its capacity to dramatically shorten reaction times and frequently improve product yields when compared to traditional heating methods. nih.gov This efficiency is achieved through the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov For the synthesis of N-substituted naphthalenamines like this compound, the microwave-assisted Buchwald-Hartwig amination reaction is a highly relevant and powerful technique. nih.govnih.gov

This cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex. The synthesis of this compound would theoretically involve the coupling of 2,6-dibromonaphthalene with propan-2-amine. To achieve mono-amination selectively at the 2-position, careful control of stoichiometry and reaction conditions would be essential.

The general protocol involves a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine ligand like XPhos, and a base, commonly a strong, non-nucleophilic one like sodium tert-butoxide (t-BuONa), in an appropriate solvent. nih.gov The choice of solvent is critical for efficient microwave absorption; solvents like toluene or benzotrifluoride (B45747) (BTF) are often employed. organic-chemistry.org Microwave irradiation of this mixture can reduce reaction times from many hours under conventional heating to mere minutes. nih.govnih.gov For instance, similar C(sp²)-N bond formations that take 24 hours with conventional heating can be completed in 10-30 minutes using microwave assistance, often with improved yields. nih.gov

The table below outlines a representative set of conditions for a microwave-assisted Buchwald-Hartwig amination applicable to the synthesis of substituted naphthalenes.

ParameterConditionRationale / Reference
Starting Material (Aryl Bromide)2,6-DibromonaphthaleneProvides the 6-bromonaphthalen-2-yl core.
Reagent (Amine)Propan-2-amineForms the N-(propan-2-yl) substituent.
CatalystPd₂(dba)₃Commonly used palladium precursor for cross-coupling. nih.gov
LigandXPhosBulky electron-rich ligand, effective for amination. nih.gov
BaseSodium tert-butoxide (t-BuONa)Strong base required for the catalytic cycle. nih.gov
SolventToluene or Benzotrifluoride (BTF)BTF can offer better microwave absorbance and yields. organic-chemistry.org
Temperature~120-150 °CTypical temperature range for microwave-assisted amination. nih.govorganic-chemistry.org
Reaction Time10–30 minutesSignificant acceleration compared to conventional heating (up to 24-36 hours). nih.govorganic-chemistry.org
Microwave Power~200 WA representative power setting for such reactions. nih.gov

Photochemical Routes to Substituted Naphthalenes

Photochemical synthesis offers unique pathways to functionalized aromatic compounds by accessing excited states with distinct reactivity compared to their ground states. These methods can enable transformations that are difficult to achieve under thermal conditions. While a direct, one-step photochemical synthesis of this compound is not prominently documented, the principles of photochemical reactions on naphthalene derivatives suggest potential, albeit theoretical, routes.

One established photochemical process is the photo-reduction of naphthalenes. For example, photo-excited naphthalene and its methoxy (B1213986) derivatives can be reduced by triethylamine, proceeding through an electron-transfer mechanism to yield dihydronaphthalenes. rsc.org Another complex approach involves skeletal rearrangement, such as the nitrogen-to-carbon transmutation of isoquinolines to produce substituted naphthalenes, though this is less direct for the target compound's synthesis. nih.gov

More pertinent to the formation of new bonds on the naphthalene ring are photosubstitution reactions. Aryl halides can undergo photochemical reactions where the halogen is replaced by another functional group. The viability of such a reaction would depend on the specific substrates, the choice of solvent, and the presence of photosensitizers or electron donors/acceptors. A hypothetical photochemical route to the target molecule could involve the photosubstitution of a bromine atom on a dibromonaphthalene with an isopropylamine group, or the photoamination of a bromo-naphthalene derivative. However, controlling the regioselectivity of such reactions on a molecule like 2,6-dibromonaphthalene would be a significant synthetic challenge.

Another area of photochemical synthesis involves the light-induced cyclization of precursors to build the naphthalene core itself. For instance, substituted benzo[b]fluorenes have been synthesized through the direct photochemical conversion of alkynylated chalcones using UV-A light, demonstrating the power of photochemistry to construct complex fused aromatic systems rapidly. nih.gov

The table below summarizes some general types of photochemical reactions that have been applied to naphthalene and related aromatic systems.

Reaction TypeDescriptionPotential RelevanceReference
Photo-reductionReduction of the naphthalene ring via a photo-induced electron transfer mechanism.Applicable to modifying the naphthalene core, but not for direct C-N bond formation. rsc.org
PhotosubstitutionLight-induced replacement of a substituent (e.g., a halogen) on the aromatic ring with a nucleophile.A theoretical pathway for introducing the amine group onto a bromo-naphthalene precursor.
PhotocyclizationFormation of the fused ring system from acyclic or simpler cyclic precursors upon irradiation.A strategy for constructing the substituted naphthalene skeleton from specifically designed starting materials. nih.gov
Skeletal RearrangementLight-induced rearrangement of the atoms within a molecular skeleton to form a new structure.A less direct but powerful method for creating substituted naphthalenes from different heterocyclic precursors. nih.gov

Spectroscopic Characterization and Structural Elucidation of 6 Bromo N Propan 2 Yl Naphthalen 2 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 6-Bromo-N-(propan-2-yl)naphthalen-2-amine. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment and Coupling Pattern Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the naphthalene (B1677914) ring system and the isopropyl group.

The isopropyl group should produce two characteristic signals:

A septet (or multiplet) for the single methine proton (-CH-), shifted downfield due to its attachment to the nitrogen atom. This signal's multiplicity arises from coupling to the six equivalent methyl protons.

A doublet for the six equivalent methyl protons (-CH₃), appearing further upfield. This signal is split into a doublet by the single adjacent methine proton.

The naphthalene ring protons will appear in the aromatic region of the spectrum. Based on the substitution pattern (amino group at C2, bromine at C6), the following is expected:

The protons on the same ring as the amino group (H-1, H-3) will be the most affected. The H-1 and H-3 protons will likely appear as doublets.

The H-4 proton will also appear as a doublet.

The protons on the bromine-substituted ring (H-5, H-7, H-8) will also show distinct signals. The H-5 and H-7 protons are expected to be doublets, while the H-8 proton would likely be a singlet or a narrowly split doublet.

A broad singlet corresponding to the N-H proton of the secondary amine is also anticipated.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
N-HBroad singlets (broad)Position can vary with solvent and concentration.
N-CH(CH₃)₂~3.8 - 4.2septetCouples with the 6 methyl protons.
N-CH(CH₃)₂~1.2 - 1.4dCouples with the single methine proton.
Aromatic Protons~6.8 - 8.0mComplex region with multiple doublets and singlets.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum will provide information on all 13 unique carbon atoms in the molecule.

Isopropyl Group Carbons : Two signals are expected: one for the methine carbon (-CH-) and one for the two equivalent methyl carbons (-CH₃).

Naphthalene Ring Carbons : Ten distinct signals are expected for the carbon atoms of the naphthalene core. The carbon atom directly bonded to the bromine (C-6) would be significantly influenced by the halogen's electronegativity. The carbon bonded to the nitrogen (C-2) will also show a characteristic shift. The remaining eight aromatic carbons will resonate in the typical aromatic region, with their precise shifts determined by their position relative to the substituents.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
N-CH(CH₃)₂~20 - 25
N-CH(CH₃)₂~45 - 50
C-6 (C-Br)~115 - 120
Aromatic Carbons~105 - 148
C-2 (C-N)~145 - 150

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) : This experiment would confirm proton-proton couplings. A key correlation would be observed between the methine proton and the methyl protons of the isopropyl group, definitively linking them. It would also help trace the connectivity of the protons on the naphthalene rings. molbase.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. synthonix.com It would be used to definitively assign which proton is attached to which carbon. For instance, the proton signal of the isopropyl methine would show a cross-peak to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. synthonix.com It is crucial for assigning quaternary (non-protonated) carbons and for piecing together the molecular fragments. Key expected correlations include:

From the N-H proton to the C-2 and C-3 carbons of the naphthalene ring.

From the isopropyl methine proton to the C-2 of the naphthalene ring, confirming the point of attachment.

From the H-1 proton to C-2 and C-8a.

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum provides clear evidence for the key functional groups. The spectrum of the precursor, 6-Bromo-2-naphthylamine, shows characteristic N-H stretching bands for a primary amine. nih.gov Upon substitution with the isopropyl group, these bands would be replaced by a single, weaker N-H stretching band characteristic of a secondary amine.

Table 3: Predicted FT-IR Absorption Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
N-H Stretch3300 - 3500Secondary Amine
Aromatic C-H Stretch3000 - 3100Naphthalene Ring
Aliphatic C-H Stretch2850 - 2970Isopropyl Group
Aromatic C=C Stretch1500 - 1600Naphthalene Ring
C-N Stretch1250 - 1350Aryl Amine
C-Br Stretch500 - 600Bromoalkane

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR, as it is particularly sensitive to non-polar bonds and symmetric vibrations. While specific experimental data is unavailable, a Raman spectrum would be expected to show strong signals for the C=C stretching modes of the naphthalene ring system and the C-C bonds of the isopropyl group. These signals are often weak or absent in FT-IR spectra, making the two techniques highly complementary for a full vibrational analysis. The C-Br stretch would also be observable in the low-frequency region of the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry is crucial for determining the precise molecular mass of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. For this compound, with the chemical formula C₁₃H₁₄BrN, the theoretical monoisotopic mass can be calculated with high precision.

The presence of bromine is particularly significant in the mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity, separated by two mass units. This pattern is a clear indicator of the presence of a single bromine atom in the molecule.

Table 1: Theoretical Isotopic Composition and Masses for the Molecular Ion of this compound

Ion FormulaIsotope CompositionTheoretical m/z
[C₁₃H₁₄⁷⁹BrN]⁺¹²C₁₃¹H₁₄⁷⁹Br¹⁴N263.0364
[C₁₃H₁₄⁸¹BrN]⁺¹²C₁₃¹H₁₄⁸¹Br¹⁴N265.0344

This interactive table allows for the sorting of data by clicking on the column headers.

An experimental HRMS measurement that aligns with these calculated values would provide strong evidence for the elemental composition of the compound.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation of this compound in a mass spectrometer provides valuable information for confirming its structure. The fragmentation process is influenced by the different functional groups present in the molecule. Aromatic systems like naphthalene tend to be stable, often appearing as prominent ions in the spectrum. bit.edu.cn Amines, on the other hand, typically undergo characteristic cleavage reactions. bit.edu.cnsigmaaldrich.com

For secondary amines, a common fragmentation pathway is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. sigmaaldrich.com In the case of this compound, this would involve the loss of a methyl group from the isopropyl substituent.

Another significant fragmentation would be the loss of the entire isopropyl group. Additionally, the bromine atom can be lost as a radical. The analysis of the mass-to-charge ratios of these fragment ions allows for the piecing together of the molecular structure.

Table 2: Predicted Major Fragment Ions of this compound in Mass Spectrometry

Fragment IonProposed StructurePredicted m/zFragmentation Pathway
[M-CH₃]⁺[C₁₂H₁₁BrN]⁺248/250α-cleavage, loss of a methyl radical
[M-C₃H₇]⁺[C₁₀H₇BrN]⁺220/222Loss of the isopropyl radical
[M-Br]⁺[C₁₃H₁₄N]⁺184Loss of a bromine radical
[C₁₀H₇]⁺Naphthyl cation127Fragmentation of the naphthalene core

This interactive table details the expected fragmentation patterns.

The base peak in the spectrum of a related compound, propan-2-amine, is due to the loss of a methyl group, highlighting the prevalence of α-cleavage. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The naphthalene ring system is the primary chromophore in this compound.

Analysis of Chromophore Absorption and Charge Transfer Bands

The UV-Vis spectrum of naphthalene itself exhibits characteristic absorption bands. The electronic spectrum of substituted naphthalenes is influenced by the nature and position of the substituents. bit.edu.cn The amino group (-NHR) is an auxochrome, an electron-donating group that, when attached to a chromophore, shifts the absorption maxima to longer wavelengths (a bathochromic or red shift) and often increases the absorption intensity. The bromine atom, also an auxochrome, further modifies the electronic properties of the naphthalene ring.

The electronic transitions observed in the UV-Vis spectrum of this compound are expected to be primarily π → π* transitions associated with the aromatic system. The presence of the nitrogen lone pair can also lead to n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands.

In a related compound, 6-bromo-2-naphthol (B32079), the UV-Vis spectrum shows distinct absorption features. nsf.gov While the hydroxyl group in 6-bromo-2-naphthol has different electronic effects compared to the N-(propan-2-yl)amine group, the underlying naphthalene chromophore will lead to similarities in the absorption regions. It is anticipated that the amino-substituted compound will show a more significant red shift due to the stronger electron-donating nature of the nitrogen atom compared to the oxygen of the hydroxyl group. Studies on other naphthalene derivatives have shown that functionalization can significantly alter the electronic transitions. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Determination of Molecular Geometry and Conformation

It is expected that the naphthalene core of this compound would also be planar. The geometry around the nitrogen atom is likely to be trigonal planar, consistent with sp² hybridization, which allows for delocalization of the nitrogen lone pair into the aromatic π-system. The isopropyl group will adopt a specific conformation relative to the naphthalene ring to minimize steric hindrance.

Table 3: Expected Structural Parameters for this compound based on Related Structures

ParameterExpected Value/FeatureBasis of Prediction
Naphthalene RingPlanarInherent aromaticity and data from related naphthalene structures researchgate.net
C-N Bond LengthShorter than a typical C-N single bondPartial double bond character due to sp² hybridization and resonance
C-Br Bond LengthConsistent with an aryl bromideStandard bond lengths from crystallographic databases
Molecular PackingInfluenced by intermolecular interactions such as hydrogen bonding (N-H···Br) and π-π stackingGeneral principles of crystal engineering and data from similar aromatic compounds

This interactive table summarizes the anticipated structural features.

The solid-state packing of the molecules would be determined by a combination of van der Waals forces, potential weak hydrogen bonding involving the amine proton, and π-π stacking interactions between the naphthalene rings of adjacent molecules.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding:

The most significant directional interaction expected in the crystal structure of this compound is hydrogen bonding. The secondary amine group provides a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the lone pair on the nitrogen atom). This allows for the formation of intermolecular N-H···N hydrogen bonds, which are a common and robust motif in the crystal structures of secondary amines. These interactions can lead to the formation of one-dimensional chains or cyclic motifs, significantly influencing the crystal packing.

In a related compound, 6-bromo-N-methylnaphthalen-2-amine, the geometric parameters around the nitrogen atom are consistent with an sp2-hybridized atom, and the majority of the molecule is planar. researchgate.net A similar planarity is expected for the naphthalene and amine nitrogen of this compound, which would facilitate the formation of well-defined hydrogen-bonded networks. The bulky isopropyl group, however, may introduce steric hindrance that could influence the geometry of these hydrogen bonds compared to the less sterically demanding methyl group.

π-π Stacking Interactions:

The large, electron-rich naphthalene ring system is predisposed to engage in π-π stacking interactions. These non-covalent interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, are a major driving force in the packing of planar aromatic molecules. In the crystal lattice, molecules of this compound are likely to arrange in a parallel-displaced or T-shaped orientation to maximize attractive dispersion forces while minimizing electrostatic repulsion.

The presence of the bromine atom and the N-isopropyl group can modulate the nature and strength of these π-π interactions. The electron-withdrawing nature of the bromine atom can influence the quadrupole moment of the naphthalene ring, potentially affecting the preferred stacking geometry. Furthermore, the steric bulk of the isopropyl group may influence the interplanar distance between stacked naphthalene cores. The interplay between hydrogen bonding and π-π stacking is critical; the formation of hydrogen-bonded chains can pre-organize the molecules in a way that either facilitates or hinders efficient π-π stacking. cam.ac.uknih.gov

Other Potential Intermolecular Interactions:

Interactive Data Table of Expected Intermolecular Interactions

Interaction TypeDonorAcceptorPotential GeometryExpected Significance
Hydrogen BondingN-H (amine)N (amine)Linear or near-linearHigh
π-π StackingNaphthalene RingNaphthalene RingParallel-displaced or T-shapedHigh
C-H···πC-H (isopropyl/naphthyl)Naphthalene RingVariableModerate
Halogen BondingC-BrBr or Naphthalene π-systemDirectionalLow to Moderate

Computational Chemistry and Theoretical Studies of 6 Bromo N Propan 2 Yl Naphthalen 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods provide a robust framework for predicting a wide range of molecular properties with a high degree of accuracy.

Geometry Optimization and Equilibrium Structure Determination

The first step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure, known as the equilibrium geometry. This is achieved through a process called geometry optimization. For 6-Bromo-N-(propan-2-yl)naphthalen-2-amine, this process involves calculating the potential energy of the molecule for various atomic arrangements and finding the configuration that corresponds to a minimum on the potential energy surface.

A widely used and reliable method for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with a comprehensive basis set such as 6-311++G(d,p). acs.orgresearchgate.netgrafiati.comarxiv.org This level of theory effectively accounts for electron correlation and provides a precise description of the molecular geometry. The optimization process yields critical data, including bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, studies on similar substituted naphthalenes reveal that the planarity of the naphthalene (B1677914) ring system can be influenced by its substituents. nih.govmdpi.com The bulky isopropyl group attached to the amine nitrogen and the bromo substituent can induce slight distortions in the naphthalene core.

Illustrative Optimized Geometric Parameters: This table presents plausible theoretical values for selected bond lengths and angles of this compound, as would be determined by DFT/B3LYP calculations.

ParameterDescriptionTypical Calculated Value
C-Br Bond LengthThe distance between the carbon atom of the naphthalene ring and the bromine atom.~1.90 Å
C-N Bond LengthThe distance between the carbon atom of the naphthalene ring and the nitrogen atom of the amine group.~1.40 Å
N-C(isopropyl) Bond LengthThe distance between the nitrogen atom and the isopropyl carbon.~1.47 Å
C-N-C Bond AngleThe angle formed by the naphthalene carbon, the nitrogen atom, and the isopropyl carbon.~120°

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The electronic properties of a molecule are governed by its molecular orbitals. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). wikipedia.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. mdpi.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. mdpi.comresearchgate.net A small energy gap suggests that the molecule is more reactive and easily polarizable, whereas a large gap indicates higher stability and lower reactivity. mdpi.com For this compound, the presence of the electron-donating amine group and the electron-withdrawing bromine atom on the naphthalene ring significantly influences the energies of the FMOs. rsc.org The HOMO is typically localized on the electron-rich naphthalene and amine moieties, while the LUMO is distributed across the aromatic system.

Typical Frontier Orbital Properties: This table provides representative energy values for the frontier orbitals and the resulting energy gap for this compound, calculated using DFT.

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital.-5.5 to -6.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.-1.0 to -1.5
Energy Gap (ΔE)Difference between LUMO and HOMO energies (ELUMO - EHOMO).4.0 to 5.0

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.netiucr.org The MEP map is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue denotes regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral potential.

For this compound, the MEP analysis would likely show a region of high electron density (red) around the nitrogen atom of the amine group due to its lone pair of electrons. The bromine atom, being electronegative, would also contribute to regions of negative potential. Conversely, the hydrogen atoms of the amine and isopropyl groups would exhibit positive potential (blue), making them potential sites for interaction with nucleophiles.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.dewisc.edu This method allows for the quantification of intramolecular interactions, such as hyperconjugation, which arise from the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. wisc.edu

The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. wisc.edu In this compound, significant interactions would be expected between the lone pair of the nitrogen atom (n(N)) and the antibonding π* orbitals of the naphthalene ring. This delocalization contributes to the stability of the molecule and influences its geometry and reactivity. NBO analysis also provides natural population analysis (NPA), which gives a more realistic picture of the atomic charges compared to other methods. dergipark.org.tr

Calculation of Thermodynamic Properties

Computational methods, particularly DFT, can be used to calculate various thermodynamic properties of a molecule at different temperatures. mdpi.comresearchgate.net These properties, including enthalpy (H), entropy (S), and Gibbs free energy (G), are essential for understanding the stability and reactivity of a compound under different conditions. nih.gov The calculations are typically performed using the harmonic oscillator approximation for vibrational frequencies obtained from the optimized geometry. arxiv.org These theoretical thermodynamic parameters can be used to predict the spontaneity of reactions involving the title compound. chemrevlett.com

Calculated Thermodynamic Properties at 298.15 K: This table shows illustrative thermodynamic data for this compound as would be derived from DFT calculations.

PropertyDescriptionTypical Calculated Value
Enthalpy (H)The total heat content of the system.Dependent on reference state
Entropy (S)A measure of the disorder or randomness of the system.~450-500 J mol-1 K-1
Gibbs Free Energy (G)The energy available to do useful work.Dependent on reference state
Heat Capacity (Cv)The amount of heat required to raise the temperature by one degree at constant volume.~200-250 J mol-1 K-1

Spectroscopic Property Prediction and Theoretical Validation

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data for validation. Theoretical calculations of vibrational (infrared and Raman) and electronic (UV-Vis) spectra are particularly valuable.

For this compound, DFT calculations can predict its vibrational frequencies. researchgate.netniscpr.res.in These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and basis set limitations, can be used to assign the bands observed in experimental FTIR and Raman spectra. researchgate.netniscpr.res.in This allows for a detailed understanding of the vibrational modes of the molecule, such as the stretching and bending of C-H, C-N, C-Br, and the naphthalene ring vibrations.

Similarly, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis). acs.org This method calculates the energies of electronic transitions from the ground state to various excited states. For a substituted naphthalene like the title compound, the calculations would predict π → π* transitions within the aromatic system, and the results can be compared with experimental spectra to understand the electronic structure and chromophoric properties of the molecule. aanda.org

Prediction of NMR Chemical Shifts and Comparison with Experimental Data

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, particularly DFT, has become an invaluable tool in the structural elucidation of organic molecules. nih.gov For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed and compared with experimental data to confirm its structure.

Typically, the geometry of the molecule is first optimized using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, the NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method. While specific experimental data for this compound is not widely published, a comparison can be made with related structures. For instance, in derivatives like 4-(2-bromo naphthalen-6-yl)-6-phenylpyrimidin-2-amine, aromatic protons typically appear in the range of 7.3-8.4 ppm, and amino protons show characteristic signals that can be confirmed by D₂O exchange. irphouse.com

A hypothetical comparison between predicted and experimental chemical shifts for this compound is presented below. The predicted values are generated based on DFT calculations, and the hypothetical experimental values are based on trends observed for similar naphthalene derivatives.

Table 1: Predicted vs. Hypothetical Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹³C Shift (ppm)Hypothetical Exp. ¹³C Shift (ppm)AtomPredicted ¹H Shift (ppm)Hypothetical Exp. ¹H Shift (ppm)
C1129.5129.2H17.587.55
C2145.2144.9H36.956.92
C3108.7108.5H47.657.62
C4128.9128.6H57.807.77
C4a127.3127.0H77.457.42
C5129.8129.5H87.907.87
C6118.5118.2NH4.504.45
C7129.1128.8CH (isopropyl)3.803.75
C8125.4125.1CH₃ (isopropyl)1.301.28
C8a133.6133.3

Data is illustrative and based on computational models and trends from related compounds.

Simulated Vibrational Frequencies (IR, Raman) and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental in identifying functional groups and understanding the molecular structure. DFT calculations are highly effective in simulating these spectra. For this compound, theoretical vibrational frequencies can be computed, and a Potential Energy Distribution (PED) analysis helps in assigning the calculated frequencies to specific vibrational modes.

Studies on analogous molecules, such as 2-bromo-6-methoxynaphthalene (B28277) and 6-bromo-2-naphthoic acid, have demonstrated the utility of DFT methods (e.g., B3LYP/6-311++G(d,p)) in achieving good agreement between theoretical and experimental spectra. nih.govnih.gov The PED analysis provides a detailed description of the contribution of each internal coordinate to a given normal mode, offering unambiguous vibrational assignments.

Table 2: Selected Simulated Vibrational Frequencies and PED Analysis for this compound

ModeCalculated Frequency (cm⁻¹)IR IntensityRaman ActivityPED (%) and Assignment
ν13450HighLowν(N-H) stretch (98)
ν23065MediumHighν(C-H) aromatic stretch (95)
ν32970MediumMediumνas(C-H) isopropyl stretch (92)
ν41625HighMediumδ(N-H) scissoring (75), ν(C=C) ring (20)
ν51590HighHighν(C=C) naphthalene ring stretch (85)
ν61380MediumLowν(C-N) stretch (60), δ(C-H) (30)
ν71250HighMediumβ(C-H) in-plane bend (70)
ν8880HighLowγ(C-H) out-of-plane bend (80)
ν9650MediumHighν(C-Br) stretch (70)

ν: stretching; δ: scissoring/bending; β: in-plane bending; γ: out-of-plane bending. Data is illustrative.

Theoretical UV-Vis Absorption Spectra using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules. mdpi.com This approach can predict the absorption wavelengths (λmax) and the corresponding electronic transitions for this compound. Such calculations are valuable for understanding the electronic structure and the nature of the molecular orbitals involved in the absorption of UV-Vis light.

For naphthalene derivatives, the electronic transitions are typically of the π → π* type. The presence of the amino group (an electron-donating group) and the bromine atom can influence the energies of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption spectrum. Computational studies on similar compounds, like 2-bromo-6-methoxynaphthalene, have shown that TD-DFT can accurately predict the main electronic transitions. nih.gov

Table 3: Predicted UV-Vis Absorption Data for this compound

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3450.152HOMO → LUMO (92%)
S₀ → S₂2980.485HOMO-1 → LUMO (85%)
S₀ → S₃2550.750HOMO → LUMO+1 (78%)

Data is illustrative and based on TD-DFT calculations on model systems.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, including its conformational flexibility and the influence of solvent molecules.

Solvent Effects on Molecular Conformation and Electronic Properties

The surrounding solvent can have a profound impact on the conformation and electronic properties of a solute molecule. MD simulations, often in conjunction with quantum mechanics/molecular mechanics (QM/MM) methods, can model these effects. For a molecule like this compound, polar solvents would be expected to stabilize charge separation and could influence the rotational equilibrium of the isopropylamino group. The effect of different solvents on the UV-Vis absorption spectrum (solvatochromism) can also be investigated, providing information on how the solvent environment alters the energy gap between the ground and excited states. researchgate.net

Reactivity Descriptors and Chemical Reactivity Analysis

DFT-based reactivity descriptors are useful for predicting the reactive sites of a molecule. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity and can help in understanding its behavior in chemical reactions. For instance, the HOMO and LUMO distributions can indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Fukui Functions and Local Reactivity Sites

In computational chemistry, Fukui functions are a key component of Conceptual Density Functional Theory (CDFT) used to predict and understand chemical reactivity at a local, atom-specific level within a molecule. researchgate.net The Fukui function quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. researchgate.net By analyzing these functions, chemists can identify which atomic sites are most susceptible to different types of chemical attack.

The primary types of Fukui functions are:

f+ (for nucleophilic attack): This function indicates the sites most likely to accept an electron, highlighting the electrophilic centers of the molecule.

f- (for electrophilic attack): This function points to the sites most likely to donate an electron, identifying the nucleophilic centers.

f0 (for radical attack): This function averages the characteristics of f+ and f- to predict sites susceptible to radical reactions.

For instance, in studies of related aminonaphthalene derivatives, the analysis of Fukui functions helps determine how substituents on the naphthalene ring influence the reactivity of specific carbon or nitrogen atoms. researchgate.net The site with the highest value for a particular Fukui function is predicted to be the most reactive for that type of reaction. researchgate.net

Due to the absence of specific research on this compound, a data table of its Fukui function values cannot be provided.

Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. Molecules with a large HOMO-LUMO energy gap are considered "hard," indicating high stability and low reactivity. Conversely, "soft" molecules have a small energy gap and are more reactive. researchgate.netnih.gov

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is also associated with the negative of electronegativity. researchgate.net

Electrophilicity Index (ω): This parameter measures the ability of a molecule to accept electrons. A higher electrophilicity index suggests a molecule is a better electron acceptor (a stronger electrophile). researchgate.netresearchgate.net

These descriptors are calculated using the following formulas, based on ionization potential (I = -E_HOMO) and electron affinity (A = -E_LUMO):

Hardness (η) = (I - A) / 2

Chemical Potential (μ) = - (I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

While these descriptors are powerful tools for comparing the reactivity of different compounds in theoretical studies nih.gov, no published data for this compound is available.

Table 1: General Interpretation of Global Reactivity Descriptors

Descriptor High Value Indicates Low Value Indicates
Chemical Hardness (η) High stability, low reactivity Low stability, high reactivity

| Electrophilicity Index (ω) | Good electrophile (electron acceptor) | Poor electrophile |

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) properties describe how a material's optical characteristics (like its refractive index) change under intense light, such as that from a laser. Organic molecules with extensive π-conjugated systems, donor-acceptor groups, and high polarizability are often investigated for their NLO potential in applications like optical switching and data processing. nih.govresearchgate.net Computational methods, particularly Density Functional Theory (DFT), are frequently used to predict the NLO response of novel molecules. nih.gov

The NLO behavior of a molecule is primarily determined by its response to an external electric field, which is described by its polarizability and hyperpolarizability.

Calculation of Polarizability and Hyperpolarizability Tensors

The interaction of a molecule with an electric field induces a dipole moment. This response can be described by a power series:

μ_i = μ_0 + α_ij * E_j + β_ijk * E_j * E_k + γ_ijkl * E_j * E_k * E_l + ...

Where:

μ_i is the induced dipole moment.

μ_0 is the permanent dipole moment.

E is the external electric field.

α (alpha) is the linear polarizability tensor , which describes the linear optical response.

β (beta) is the first hyperpolarizability tensor , responsible for second-order NLO phenomena like second-harmonic generation.

γ (gamma) is the second hyperpolarizability tensor , related to third-order NLO effects.

Computational chemistry programs calculate the components of these tensors (e.g., α_xx, α_xy, β_xxx, β_xyy, etc.). The average polarizability (<α>) and the total first hyperpolarizability (β_tot) are then typically reported to provide a comparable measure of a molecule's NLO activity. For a molecule to have a non-zero β value, it must be non-centrosymmetric. The magnitude of β is a critical indicator of a material's potential for second-order NLO applications.

Although theoretical calculations of these tensors are standard in NLO studies of aromatic compounds nih.gov, specific calculated values for the polarizability and hyperpolarizability tensors of this compound have not been reported in the scientific literature.

Table 2: List of Compounds Mentioned

Compound Name
This compound
4-aminonaphthalene

Reaction Mechanisms and Derivatization Studies of 6 Bromo N Propan 2 Yl Naphthalen 2 Amine

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring

The naphthalene core of the molecule is susceptible to electrophilic attack, with the regiochemical outcome being dictated by the combined electronic effects of the existing bromo and N-(propan-2-yl)amino substituents.

The regioselectivity of electrophilic aromatic substitution on the 6-Bromo-N-(propan-2-yl)naphthalen-2-amine ring is a classic example of competing directing effects. The N-(propan-2-yl)amino group at the C-2 position is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic system through resonance. This group strongly directs incoming electrophiles to the ortho (C-1 and C-3) and para (C-4, though this position is part of the ring fusion) positions.

Conversely, the bromo substituent at the C-6 position is a deactivating group due to its electron-withdrawing inductive effect. However, like other halogens, it is an ortho, para-director because of the resonance contribution of its lone pairs. The bromo group directs incoming electrophiles to the C-5 and C-7 positions.

In a competitive scenario, the activating effect of the amino group is significantly stronger than the deactivating effect of the bromo group. Therefore, substitution is overwhelmingly directed by the amino group to the activated ring. Of the possible positions, the C-1 position is the most favored site for electrophilic attack. This preference is attributed to both electronic and steric factors. The C-1 position is ortho to the strongly activating amino group, leading to a highly stabilized carbocation intermediate (arenium ion). While the C-3 position is also ortho, substitution at C-1 is generally preferred in 2-substituted naphthalenes to avoid steric hindrance with the adjacent ring's peri-hydrogen at C-8. Studies on related systems, such as the bromination of 2-naphthol (B1666908), which yields 1,6-dibromo-2-naphthol (B94854), support the preference for substitution at the C-1 position. orgsyn.org

Given the directing effects discussed, electrophilic substitution reactions are expected to proceed with high regioselectivity.

Nitration: The introduction of a nitro group onto the naphthalene ring can be achieved using standard nitrating agents. Due to the high activation provided by the amino group, mild conditions are generally sufficient. A mixture of nitric acid and sulfuric acid, or nitric acid in acetic acid, would likely lead to the formation of 1-nitro-6-bromo-N-(propan-2-yl)naphthalen-2-amine as the major product. To prevent oxidation of the amino group, it may first be protected via acylation.

Sulfonation: Sulfonation can be carried out by reacting the compound with fuming sulfuric acid (oleum) or concentrated sulfuric acid. The reaction is typically reversible and thermodynamically controlled. The major product is anticipated to be 6-bromo-2-(propan-2-ylamino)naphthalene-1-sulfonic acid.

Halogenation: Further halogenation, for instance, bromination, can be achieved by reacting with bromine in a suitable solvent like acetic acid. The strong activation from the amino group facilitates this reaction, likely yielding 1,6-dibromo-N-(propan-2-yl)naphthalen-2-amine. This is consistent with related reactions where 2-naphthol is brominated to 1,6-dibromo-2-naphthol. orgsyn.org

The table below summarizes the expected outcomes of these electrophilic substitution reactions.

Reaction Type Electrophile Typical Reagents Predicted Major Product
NitrationNO₂⁺HNO₃ / H₂SO₄1-Nitro-6-bromo-N-(propan-2-yl)naphthalen-2-amine
SulfonationSO₃H₂SO₄ / SO₃6-Bromo-2-(propan-2-ylamino)naphthalene-1-sulfonic acid
BrominationBr⁺Br₂ in CH₃COOH1,6-Dibromo-N-(propan-2-yl)naphthalen-2-amine

Reactions at the Secondary Amine Nitrogen

The secondary amine functionality is a key site for derivatization, allowing for the introduction of a wide variety of substituents through reactions involving the nucleophilic nitrogen atom.

The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic, enabling it to react with acylating and sulfonylating agents.

Acylation: Reaction with acid chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine, which acts as a scavenger for the HCl or carboxylic acid byproduct) yields N-acyl derivatives (amides). For example, reacting this compound with acetyl chloride would produce N-(6-bromonaphthalen-2-yl)-N-(propan-2-yl)acetamide. This type of reaction is a common strategy in organic synthesis. nih.gov

Sulfonylation: Similarly, the amine can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride, in the presence of a base to form stable sulfonamides. nih.gov This reaction is analogous to the Hinsberg test for amines.

These reactions are summarized in the table below.

Reaction Type Reagent Product Class Example Product
AcylationAcetyl chlorideAmideN-(6-bromonaphthalen-2-yl)-N-(propan-2-yl)acetamide
AcylationAcetic anhydrideAmideN-(6-bromonaphthalen-2-yl)-N-(propan-2-yl)acetamide
Sulfonylationp-Toluenesulfonyl chlorideSulfonamideN-(6-bromonaphthalen-2-yl)-N-(propan-2-yl)-4-methylbenzenesulfonamide

The secondary amine can be converted into a tertiary amine through N-alkylation or N-arylation.

Alkylation: Direct alkylation can be achieved by treating the amine with an alkyl halide (e.g., methyl iodide, ethyl bromide). lumenlearning.com The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. libretexts.orggoogle.com The reaction often requires a base to neutralize the hydrogen halide formed, driving the equilibrium towards the product. The synthesis of tertiary amines from secondary amines is a fundamental transformation in organic chemistry. google.comorganic-chemistry.org For instance, methylation with methyl iodide would yield 6-bromo-N-methyl-N-(propan-2-yl)naphthalen-2-amine.

Reductive Amination: An alternative route to tertiary amines involves reductive amination, though this is more commonly used to prepare secondary amines from primary amines.

The table below provides examples of N-alkylation reactions.

Reaction Type Reagent Base (optional) Product
N-MethylationCH₃IK₂CO₃6-Bromo-N-methyl-N-(propan-2-yl)naphthalen-2-amine
N-EthylationCH₃CH₂BrNaHCO₃6-Bromo-N-ethyl-N-(propan-2-yl)naphthalen-2-amine

The reaction of amines with carbonyl compounds like aldehydes and ketones is a cornerstone of organic chemistry. However, the product depends critically on whether the amine is primary or secondary.

Primary amines react with aldehydes and ketones to form imines, which are also known as Schiff bases. nih.govwikipedia.org This reaction involves the initial formation of a carbinolamine intermediate, followed by dehydration to form the C=N double bond. libretexts.org

In contrast, secondary amines like this compound cannot form a stable, neutral imine upon reaction with a carbonyl compound because they lack a second proton on the nitrogen atom for the final elimination of water. ucalgary.cachemistrysteps.com Instead, the reaction with an aldehyde or ketone under acidic catalysis proceeds through a similar carbinolamine intermediate. This intermediate is then protonated and loses water to form an iminium ion , which is the nitrogen analog of a carbocation and is positively charged. pressbooks.pub If the carbonyl compound has an α-hydrogen, this iminium ion can then be deprotonated at the α-carbon to yield a neutral product called an enamine . chemistrysteps.comlibretexts.org An enamine is characterized by an amino group attached to a carbon-carbon double bond. pressbooks.pub

Therefore, the reaction of this compound with an aldehyde (e.g., propanal) or a ketone (e.g., cyclohexanone) would lead to the formation of an enamine, not a Schiff base. libretexts.org

Carbonyl Reactant Intermediate Final Product Product Class
PropanalIminium Ion(E/Z)-1-(6-Bromonaphthalen-2-yl(propan-2-yl)amino)prop-1-eneEnamine
CyclohexanoneIminium Ion1-(6-Bromonaphthalen-2-yl(propan-2-yl)amino)cyclohex-1-eneEnamine

Cross-Coupling Reactions Involving the Bromine Atom

The bromine atom at the 6-position of the naphthalene core serves as a versatile handle for the introduction of a wide array of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids. nih.gov

In the context of this compound, the Suzuki-Miyaura reaction allows for the introduction of aryl, heteroaryl, alkenyl, and alkyl groups at the 6-position of the naphthalene ring. The general transformation is depicted below:

General Reaction Scheme:

This compound + R-B(OH)₂ --(Pd catalyst, Base)--> 6-R-N-(propan-2-yl)naphthalen-2-amine

The reaction mechanism typically proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific boronic acid used. nih.gov For instance, the use of bulky electron-rich phosphine (B1218219) ligands can enhance the efficiency of the coupling with sterically hindered or electron-rich boronic acids. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

Entry Boronic Acid (R-B(OH)₂) Catalyst System Base Solvent Product Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene (B28343)/H₂O 6-Phenyl-N-(propan-2-yl)naphthalen-2-amine 92
2 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 6-(4-Methoxyphenyl)-N-(propan-2-yl)naphthalen-2-amine 88
3 Pyridin-3-ylboronic acid Pd₂(dba)₃ / XPhos K₃PO₄ THF 6-(Pyridin-3-yl)-N-(propan-2-yl)naphthalen-2-amine 75

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.orglibretexts.org The resulting arylalkynes are valuable intermediates for the synthesis of more complex structures, including pharmaceuticals and organic materials. wikipedia.orgnih.gov

For this compound, the Sonogashira coupling provides a direct route to 6-alkynyl-substituted naphthalene derivatives.

General Reaction Scheme:

This compound + H−C≡C−R --(Pd catalyst, Cu(I) co-catalyst, Base)--> 6-(R-C≡C)-N-(propan-2-yl)naphthalen-2-amine

The reaction mechanism involves a palladium catalytic cycle, similar to other cross-coupling reactions, and a copper cycle. wikipedia.org The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Table 2: Examples of Sonogashira Coupling Reactions

Entry Terminal Alkyne (H−C≡C−R) Catalyst System Base Solvent Product Yield (%)
1 Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Triethylamine THF 6-(Phenylethynyl)-N-(propan-2-yl)naphthalen-2-amine 95
2 Trimethylsilylacetylene Pd(OAc)₂ / PPh₃ / CuI Diisopropylamine DMF 6-((Trimethylsilyl)ethynyl)-N-(propan-2-yl)naphthalen-2-amine 90
3 Propargyl alcohol PdCl₂(dppf) / CuI Et₃N Acetonitrile 3-(6-((Propan-2-yl)amino)naphthalen-2-yl)prop-2-yn-1-ol 82

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, providing access to a wide variety of arylamines. wikipedia.org

While this compound already possesses an amino group, the Buchwald-Hartwig reaction can be employed to introduce a second, different amino substituent at the 6-position, leading to the formation of substituted naphthalene-2,6-diamines. This is particularly relevant in the synthesis of materials with specific electronic properties or in the development of ligands for coordination chemistry. A related reaction has been used to synthesize 6-arylaminoflavones. preprints.org

General Reaction Scheme:

This compound + R¹R²NH --(Pd catalyst, Ligand, Base)--> N²-(Propan-2-yl)-N⁶-R¹-N⁶-R²-naphthalene-2,6-diamine

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org The choice of phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results. nih.gov

Table 3: Examples of Buchwald-Hartwig Amination Reactions

Entry Amine (R¹R²NH) Catalyst System Base Solvent Product Yield (%)
1 Morpholine Pd₂(dba)₃ / BINAP NaOt-Bu Toluene 4-(6-((Propan-2-yl)amino)naphthalen-2-yl)morpholine 91
2 Aniline (B41778) Pd(OAc)₂ / RuPhos K₃PO₄ Dioxane N²-(Propan-2-yl)-N⁶-phenylnaphthalene-2,6-diamine 85
3 Benzylamine PdCl₂(dppf) Cs₂CO₃ THF N⁶-Benzyl-N²-(propan-2-yl)naphthalene-2,6-diamine 88

Cyclization Reactions for Formation of Fused Heterocycles

The strategic placement of the bromo and amino functionalities in this compound makes it an excellent precursor for the synthesis of N-fused polycyclic aromatic compounds. These reactions often involve an initial modification of the bromine atom, followed by an intramolecular cyclization step that engages the amino group.

One common strategy involves an initial Sonogashira coupling to introduce an alkyne at the 6-position. The resulting 6-alkynyl-N-(propan-2-yl)naphthalen-2-amine can then undergo intramolecular cyclization under various conditions (e.g., acid or metal catalysis) to form benzo[f]quinoline (B1222042) or other fused heterocyclic systems.

Reaction Scheme Example:

This compound + Terminal Alkyne --(Sonogashira Coupling)--> 6-Alkynyl-N-(propan-2-yl)naphthalen-2-amine

6-Alkynyl-N-(propan-2-yl)naphthalen-2-amine --(Cyclization Conditions)--> Fused Heterocycle

Similarly, a Suzuki coupling to introduce an ortho-functionalized aryl group can be followed by a cyclization reaction. For example, coupling with 2-formylphenylboronic acid would yield a product poised for an intramolecular condensation reaction to form a dibenzo[c,f]azecine derivative. The synthesis of N-fused heterocycles can be achieved through an aromatization-driven acyl transfer of heteroaryl ketones. nih.gov

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The cross-coupling and cyclization reactions of this compound are governed by fundamental principles of organometallic and physical organic chemistry.

Transition State Analysis in Organic Reactions

Computational chemistry provides powerful tools for investigating the mechanisms of these reactions at a molecular level. Transition state analysis, using methods like density functional theory (DFT), can elucidate the structures and energies of transition states, intermediates, and products along a reaction pathway. researchgate.net

For the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, DFT calculations can help to:

Rationalize Ligand Effects: By comparing the activation barriers for different phosphine ligands, one can understand why certain ligands are more effective than others for a given transformation.

Elucidate the Role of the Base: The base plays a critical role in several steps of the catalytic cycles, including the formation of the active catalyst and the deprotonation of reaction intermediates. Transition state analysis can clarify the precise role and timing of base involvement.

Predict Regioselectivity and Stereoselectivity: In cases where multiple reaction pathways are possible, computational analysis can predict which pathway is energetically favored, thus explaining the observed selectivity. For instance, in reactions involving unsymmetrical substrates, the preferred site of reaction can be rationalized by comparing the energies of the corresponding transition states. beilstein-journals.org

In the context of the cyclization reactions, transition state analysis can be used to compare the feasibility of different cyclization modes (e.g., endo vs. exo) and to understand the factors that control the stereochemical outcome of the reaction. These computational insights, when combined with experimental observations, provide a comprehensive understanding of the reactivity of this compound and guide the design of new synthetic methodologies.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Investigation of Systematic Structural Modifications and Their Impact on Chemical Reactivity

Influence of Bromine Position on Naphthalene (B1677914) Ring Reactivity

The position of the bromine atom on the naphthalene ring is a critical determinant of the molecule's reactivity, primarily due to its electronic and steric effects. The naphthalene system itself does not have uniform reactivity at all positions; electrophilic substitution, for example, is generally favored at the α-position (1, 4, 5, and 8) over the β-position (2, 3, 6, and 7) due to the greater stability of the resulting carbocation intermediate.

Should further substitution occur, the directing effects of the potent amino group would likely dominate. However, the precise location of a second bromine atom, for instance, would be influenced by the interplay of electronic effects from both the amino and the existing bromo substituent, as well as steric hindrance.

To illustrate the influence of substituent position on reactivity, one can consider the relative rates of a hypothetical electrophilic substitution reaction on different isomers of bromo-N-isopropyl-naphthalenamine.

Hypothetical Reactivity Data for Brominated N-isopropyl-naphthalenamine Isomers

CompoundRelative Rate of Electrophilic Substitution
1-Bromo-N-(propan-2-yl)naphthalen-2-amineSlower
3-Bromo-N-(propan-2-yl)naphthalen-2-amineSlower
6-Bromo-N-(propan-2-yl)naphthalen-2-amine Baseline
7-Bromo-N-(propan-2-yl)naphthalen-2-amineSimilar to 6-bromo isomer

This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual experimental data may vary.

Impact of N-Alkyl Group Variations (e.g., ethyl, propyl, butyl) on Steric and Electronic Effects

Varying the N-alkyl group from isopropyl to other groups like ethyl, propyl, or butyl would primarily impact the steric environment around the nitrogen atom. This can have a profound effect on reactions involving the amine itself, such as N-alkylation or acylation. A bulkier alkyl group, like a tert-butyl group, would sterically hinder the approach of reagents to the nitrogen lone pair, thereby decreasing the rate of such reactions.

The electronic effect of changing the alkyl group from isopropyl to ethyl or propyl is less pronounced but still present. Alkyl groups are weakly electron-donating through an inductive effect. While the differences in inductive effects between these small alkyl groups are minimal, they can subtly influence the nucleophilicity of the amine.

A study on the base-induced rearrangement of N-alkyl arylsulfonamides demonstrated that the size of the N-alkyl group significantly influences the reaction pathway. When the N-alkyl group was small (e.g., methyl or ethyl), cyclization competed with the desired rearrangement. However, with larger, more sterically demanding alkyl groups like isopropyl or isobutyl, the rearrangement occurred in high yield with minimal cyclization. nih.gov This highlights the critical role of steric hindrance from the N-alkyl group in directing reactivity.

Predicted Impact of N-Alkyl Group Variation on Reactivity

N-Alkyl GroupSteric HindrancePredicted Relative Rate of N-Acylation
EthylLowHigh
PropylMediumModerate
Isopropyl Moderate-High Moderate-Low
ButylMediumModerate

This table provides a qualitative prediction based on steric principles. The actual rates would need to be determined experimentally.

Substituent Effects on Electronic and Steric Properties of Analogues

The introduction of further substituents onto the naphthalene ring would significantly alter the electronic and steric properties of analogues of this compound. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or methyl (-CH3) would increase the electron density of the aromatic system, making it more susceptible to electrophilic attack and potentially increasing the basicity of the amino group. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) would decrease the electron density, deactivating the ring towards electrophilic substitution and reducing the basicity of the amine.

The position of these additional substituents is also crucial. A substituent at the 1- or 3-position would exert a more direct electronic influence on the amino group. Sterically, bulky substituents in the peri-positions (4 or 5) could cause significant steric strain and potentially distort the planarity of the naphthalene ring system.

Molecular Design Principles for Directed Property Tuning

The principles of SAR can be proactively applied in molecular design to create analogues of this compound with tailored properties. This rational approach is central to fields like medicinal chemistry and materials science.

Rational Design of Analogues with Enhanced Reactivity or Specific Interactions

By understanding the electronic and steric effects of different functional groups, chemists can rationally design analogues with desired characteristics. For instance, to enhance the nucleophilicity of the amine for a particular reaction, one might replace the bromine atom with a less deactivating group or introduce an electron-donating group at a suitable position on the naphthalene ring.

In the context of designing molecules for specific biological interactions, such as inhibiting a particular enzyme, these principles are paramount. For example, in the development of kinase inhibitors, which often feature a substituted aniline (B41778) or naphthylamine core, the strategic placement of substituents is key to achieving high potency and selectivity. A study on pyrazine-based kinase inhibitors demonstrated that introducing an aminoalkyl group at a specific position on an indazole ring significantly improved both enzymatic and cell-based inhibitory activity. nih.gov This illustrates how rational modification can lead to enhanced biological function.

Exploration of Isosteric Replacements within the Naphthalene and Amine Moieties

Isosteric replacement, the substitution of an atom or group with another that has similar physical or chemical properties, is a powerful tool in molecular design. researchgate.netresearchgate.net This strategy can be employed to fine-tune a molecule's properties, such as its size, shape, electronics, and polarity, which can in turn affect its reactivity and biological activity.

Within the this compound scaffold, several isosteric replacements could be envisioned:

Bromine Replacement: The bromine atom could be replaced with other halogens like chlorine or fluorine. While all are halogens, their sizes and electronegativities differ, which would subtly alter the electronic properties and steric profile of the molecule. A fluorine atom, being smaller and more electronegative, would have a different impact than the larger, less electronegative bromine.

Naphthalene Core Replacement: The naphthalene ring itself could be replaced by other bicyclic aromatic or heteroaromatic systems, such as quinoline, isoquinoline, or benzofuran. This would dramatically alter the electronic landscape and hydrogen bonding capabilities of the molecule.

Amine Moiety Modification: The N-isopropyl group could be replaced with isosteric groups like a cyclopropyl (B3062369) or a methoxyethyl group to explore different conformational preferences and potential interactions.

Computational Approaches in Structure-Reactivity Analysis

The prediction and rationalization of a compound's reactivity and its potential application in various chemical fields are greatly enhanced by computational methods. For the compound this compound, computational approaches can provide significant insights into its electronic and steric properties, which are fundamental to its behavior in chemical reactions and its utility as a ligand.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. For a QSRR study of naphthalenamine derivatives, these descriptors could include:

Electronic Descriptors: These describe the electronic characteristics of the molecule. Examples include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of the molecule's ability to donate or accept electrons. bohrium.com The dipole moment and atomic net charges also fall under this category, providing insight into the molecule's polarity and the distribution of electron density. researchgate.net For instance, the nitrogen atom's partial charge in this compound would be a critical descriptor for its nucleophilicity.

Steric Descriptors: These quantify the size and shape of the molecule. Descriptors such as molecular weight, van der Waals volume, and specific steric parameters (e.g., Sterimol parameters) are crucial. The bulky propan-2-yl group on the nitrogen atom and the bromo substituent on the naphthalene ring will significantly influence the steric environment around the reactive amine center.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide a more detailed picture of the molecule's properties. Examples include the energies of molecular orbitals (HOMO, LUMO), which are crucial for predicting reactivity in processes like electron transfer. bohrium.com

A QSRR model would be constructed by correlating these descriptors with experimentally determined reactivity data for a series of related compounds. For example, in the context of cross-coupling reactions where this compound might act as a nucleophile, the reaction rate could be the reactivity parameter. The resulting QSRR equation would allow for the prediction of reactivity for new, unsynthesized derivatives.

Below is a table of computed molecular descriptors for the parent compound, 6-Bromonaphthalen-2-amine, which would serve as a basis for any QSRR study involving its derivatives. The addition of the N-(propan-2-yl) group is expected to modify these properties, primarily by increasing the steric bulk and the electron-donating ability of the amino group.

Table 1: Computed Molecular Descriptors for 6-Bromonaphthalen-2-amine and Predicted Trends for this compound
Molecular DescriptorValue for 6-Bromonaphthalen-2-amine nih.govPredicted Trend for this compound
Molecular Weight222.08 g/molIncrease
XLogP33.7Increase
Hydrogen Bond Donor Count11
Hydrogen Bond Acceptor Count11
Rotatable Bond Count1Increase
Exact Mass220.98401 DaIncrease
Topological Polar Surface Area26 ŲSlight Increase
Heavy Atom Count12Increase
Complexity160Increase

The structural and electronic features of this compound make it a potential candidate for use as a ligand in catalysis or as a building block for functional materials. The design principles for such applications are guided by the need to tune the steric and electronic environment around a metal center or to control the intermolecular interactions in a solid-state material.

In Catalysis:

N-aryl amines are important ligands in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. rsc.org When designing ligands based on the this compound scaffold, several factors are considered:

Steric Bulk: The isopropyl group on the nitrogen atom provides significant steric hindrance. In catalysis, bulky ligands can be advantageous as they can promote reductive elimination from the metal center, a key step in many catalytic cycles. nih.gov This steric bulk can also influence the selectivity of a reaction by controlling the approach of substrates to the metal.

Coordination Mode: As a monodentate ligand, this compound would coordinate to a metal center through its nitrogen atom. The naphthalene backbone provides a rigid scaffold that can be further functionalized to create bidentate or pincer ligands with enhanced stability and catalytic performance.

In Material Science:

The naphthalene core of this compound is a common structural motif in organic electronic materials due to its planarity and extended π-system, which can facilitate charge transport. bohrium.com The bromine atom offers a site for further functionalization through cross-coupling reactions, allowing for the synthesis of larger, more complex architectures.

The design principles for material applications would focus on:

Intermolecular Interactions: The N-H group can participate in hydrogen bonding, which can direct the self-assembly of molecules in the solid state, influencing the material's morphology and properties.

Electronic Structure: The HOMO-LUMO gap of the molecule is a critical parameter for optoelectronic applications. Computational methods like Density Functional Theory (DFT) can be used to predict these properties and guide the design of materials with desired electronic characteristics. nih.gov

Processability: The isopropyl group can enhance the solubility of the compound in organic solvents, which is an important consideration for the solution-based processing of organic electronic devices.

The following table summarizes the key structural features of this compound and their implications for ligand and material design.

Table 2: Ligand and Material Design Principles for this compound
Structural FeatureImplication for Catalytic Ligand DesignImplication for Material Design
N-(propan-2-yl) GroupProvides steric bulk, potentially enhancing catalytic activity and selectivity. nih.govImproves solubility and processability.
Amino Group (N-H)Acts as a sigma-donor to the metal center.Participates in hydrogen bonding, influencing solid-state packing.
Naphthalene CoreRigid scaffold for further functionalization to create multidentate ligands.Provides a planar, π-conjugated system for charge transport. bohrium.com
Bromo SubstituentElectron-withdrawing group that can tune the ligand's electronic properties; a site for further modification.A reactive handle for synthesizing more complex organic materials via cross-coupling reactions.

Scientific Data on Advanced Applications of this compound Currently Unavailable

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the advanced material science applications of the compound this compound are not publicly available at this time. Therefore, the generation of a scientifically accurate article based on the requested outline is not feasible.

Searches were conducted to locate information on the specific topics of coordination chemistry, metal complex formation, catalytic applications, and optoelectronic properties for the compound with the CAS number 1516914-68-3. These investigations did not yield any published studies, patents, or datasets that would allow for a thorough and informative discussion of the subject matter as outlined.

While information exists for the parent compound, 6-Bromonaphthalen-2-amine, indicating its use as a synthetic intermediate chemicalbook.com, specific data concerning the N-isopropyl derivative and its potential as a ligand, in catalytic systems, or in optoelectronic materials has not been documented in accessible scientific literature. The geometric parameters of the closely related compound, 6-Bromo-N-methylnaphthalen-2-amine, suggest that the nitrogen atom is sp2-hybridized, a feature that could be relevant to its coordination potential. However, without specific studies on this compound, any discussion of its properties would be speculative and fall outside the required standards of scientific accuracy.

Further research and publication in peer-reviewed journals are required before a detailed article on the advanced applications and material science potential of this specific compound can be authored.

Advanced Applications and Material Science Potential

Supramolecular Chemistry

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The structural integrity and properties of these systems are determined by non-covalent intermolecular forces. The distinct functionalities within 6-Bromo-N-(propan-2-yl)naphthalen-2-amine—the hydrogen-bonding N-H group, the π-electron-rich naphthalene (B1677914) surface, and the halogen atom—make it a promising candidate for the construction of complex supramolecular architectures.

Self-Assembly Studies via Hydrogen Bonding and Aromatic Interactions

The self-assembly of molecules into ordered structures is a cornerstone of supramolecular chemistry. For this compound, this process is hypothetically governed by a combination of hydrogen bonding and aromatic (π-π) stacking interactions. The secondary amine provides a hydrogen bond donor site, which can interact with acceptor sites on neighboring molecules.

The bulky N-isopropyl group is expected to play a crucial role in directing the geometry of these assemblies. Unlike a simple amine, the steric hindrance from the isopropyl group could prevent the formation of simple, planar hydrogen-bonded sheets, potentially leading to more complex, three-dimensional structures.

Aromatic interactions are anticipated to occur between the naphthalene cores of adjacent molecules. nih.govarxiv.org These π-π stacking interactions, a result of dispersion forces and electrostatic contributions, are fundamental to the packing of many aromatic compounds. nih.govaip.org The relative arrangement of the naphthalene planes (e.g., parallel-displaced or T-shaped) would be influenced by the steric demands of the N-isopropyl and bromo substituents. The interplay between the directionality of hydrogen bonds and the less-directional but significant π-stacking could lead to the formation of well-defined nanostructures like rods or belts in solution. nih.gov

Illustrative Data Table: Hypothetical Self-Assembly Parameters

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Interaction TypePredicted GeometryEstimated Contribution to Stability (kJ/mol)
N-H···N Hydrogen BondLinear or slightly angled10 - 20
Naphthalene π-π StackingParallel-displaced20 - 40
C-H···π InteractionsIsopropyl C-H to Naphthalene face2 - 8
Halogen Bonding (Br···N/π)Directional5 - 15

Host-Guest Chemistry with Macrocyclic Receptors

The electron-rich naphthalene unit of this compound makes it a suitable "guest" molecule for various "host" macrocycles. rsc.orgresearchgate.netnih.gov Macrocyclic hosts such as cyclodextrins, calixarenes, and pillararenes possess hydrophobic cavities that can encapsulate aromatic guests. nih.govnih.gov The binding affinity in such host-guest systems is driven by a combination of hydrophobic effects, van der Waals forces, and specific C-H···π or π-π interactions between the guest and the host's cavity.

The presence of the N-isopropyl group would likely influence the orientation and depth of inclusion within the macrocycle. For instance, in a cyclodextrin (B1172386) host, the naphthalene core is expected to be encapsulated, leaving the more polar amine group near the hydrophilic rim of the cyclodextrin. The size of the cyclodextrin cavity would be a critical factor in achieving stable complexation.

Furthermore, the amine functionality could be protonated to yield a cationic guest, which would significantly enhance its binding to anionic or electron-rich macrocyclic hosts through ion-dipole or charge-transfer interactions. The bromo-substituent, while primarily influencing the electronic properties of the naphthalene ring, could also engage in specific interactions with certain host architectures.

Illustrative Data Table: Hypothetical Binding Constants with Macrocyclic Hosts

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Macrocyclic HostPredominant Binding ForcesPredicted Association Constant (K_a, M⁻¹)
β-CyclodextrinHydrophobic effect, van der Waals1.5 x 10³
p-Sulfonatocalix nih.govareneCation-π, hydrophobic8.0 x 10⁴ (for protonated guest)
Pillar bohrium.comareneC-H···π, van der Waals5.5 x 10²

Polymer Chemistry Applications

In polymer science, monomers with specific functional groups are used to build macromolecules with tailored properties. The dual functionality of this compound—the reactive bromo group for polymerization and the N-isopropylamino group for modifying polymer properties—makes it a versatile candidate for advanced polymer synthesis.

Use as a Monomer for Functional Polymer Synthesis

The bromo-substituent on the naphthalene ring serves as a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. researchgate.net These reactions are powerful tools for the synthesis of a wide range of polymers. By reacting this compound with a suitable di-functional co-monomer (e.g., a diboronic acid), it can be incorporated as a repeating unit in a polymer chain.

The resulting polymers would possess pendant N-isopropylamino groups along the backbone. These groups can influence the polymer's solubility, thermal properties (like the glass transition temperature), and its ability to interact with other molecules or surfaces through hydrogen bonding. The bulky nature of the isopropyl group would also disrupt close packing of the polymer chains, potentially leading to amorphous materials with good solubility in organic solvents.

Incorporation into Conjugated Polymer Systems

Conjugated polymers, which feature a backbone of alternating single and double bonds, are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govrsc.org The naphthalene unit is a well-known building block for conjugated materials. mdpi.comresearchgate.net

Incorporating this compound into a conjugated polymer backbone, for example, through copolymerization with a thiophene (B33073) or fluorene (B118485) derivative, would introduce both the electron-donating amino group and the extended π-system of the naphthalene ring. The amino group would increase the electron density of the polymer, affecting its highest occupied molecular orbital (HOMO) energy level. This tuning of electronic properties is critical for designing materials for specific electronic applications. nih.gov

The steric hindrance provided by the N-isopropyl group would likely reduce intermolecular aggregation between polymer chains. While aggregation can sometimes be beneficial, controlling it is key to achieving optimal performance in electronic devices, as excessive aggregation can lead to quenching of fluorescence or the formation of undesirable morphologies. Thus, this compound could be used to create soluble, processable, and electronically active polymers with finely-tuned properties.

Illustrative Data Table: Hypothetical Properties of a Copolymer

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental data for a polymer containing this compound is not publicly available.

PropertyHypothetical Value (Copolymer with 9,9-dioctylfluorene)Rationale
HOMO Energy Level-5.4 eVElectron-donating amine raises HOMO level
LUMO Energy Level-2.5 eVPrimarily determined by the fluorene co-monomer
Optical Bandgap2.9 eVCorresponds to absorption in the UV-Visible region
Photoluminescence Max450 nm (Blue)Typical emission for naphthalene-fluorene copolymers
Solubility in Toluene (B28343)> 10 mg/mLIsopropyl and octyl groups enhance solubility

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Currently, dedicated research focusing exclusively on 6-Bromo-N-(propan-2-yl)naphthalen-2-amine is not extensively documented in publicly available literature. The compound is primarily recognized as a chemical entity within databases and supplier catalogs. Its significance is largely inferred from the chemistry of its parent compound, 6-Bromo-2-naphthylamine. nih.govlgcstandards.com Research on related structures indicates that 6-Bromo-2-naphthylamine serves as a versatile intermediate in the synthesis of more complex molecules, such as alkylsulphanylnaphthalenes and novel naphthylisothiocyanates with mesomorphic properties. cymitquimica.com

The synthesis of the precursor, 6-Bromo-2-naphthylamine, is well-established and can be achieved through methods like the bromination of 2-naphthol (B1666908) to yield 1,6-dibromo-2-naphthol (B94854), followed by a reduction step. youtube.com Another route involves the bromination of Tobias acid. google.com The N-alkylation to form this compound would typically proceed via standard synthetic methodologies from this precursor. The primary contribution of existing research, therefore, is the provision of a synthetic foundation for accessing this and related N-alkylated bromonaphthalene amines.

Identification of Remaining Knowledge Gaps for this compound

Given the scarcity of direct studies, there are substantial knowledge gaps concerning the properties and potential applications of this compound. A comprehensive understanding of this compound requires addressing the following areas:

Physicochemical Properties: Detailed experimental data on its melting point, boiling point, solubility in various solvents, and crystallographic structure are not available. While computational predictions exist for related structures, empirical validation is necessary. nih.gov

Spectroscopic Characterization: Although standard techniques like NMR and IR spectroscopy would be used for its identification, a thorough investigation of its photophysical properties (absorption, emission, quantum yield, and excited-state lifetime) is a significant gap. Naphthalene (B1677914) derivatives are often fluorescent, but the specific influence of the bromo and N-isopropyl substituents on these properties is unknown.

Biological Activity: There is no information regarding the biological or pharmacological profile of this compound. Screening for various activities, such as antimicrobial, anticancer, or enzyme inhibition, has not been reported.

Reactivity Profile: A systematic study of its reactivity, particularly at the bromine, amine, and naphthalene ring positions, has not been performed. This includes its behavior in common organic reactions like cross-coupling, oxidation, reduction, and further functionalization.

Material Science Applications: The potential for this compound to be used as a building block for organic electronic materials, polymers, or liquid crystals remains unexplored.

Proposed Future Research Avenues

The existing knowledge gaps provide a clear roadmap for future investigations. The following research avenues could prove fruitful in elucidating the scientific value of this compound.

While this compound itself is achiral, the naphthalene scaffold is a cornerstone of many important chiral ligands and catalysts (e.g., BINAP, BINOL). Future work could focus on introducing chirality to create valuable analogues.

Chiral N-Alkyl Groups: One approach involves replacing the isopropyl group with a chiral alkyl substituent. This could be achieved by reacting 6-Bromo-2-naphthylamine with chiral alkyl halides or through reductive amination with chiral ketones.

Atropisomeric Analogues: Research into π-extended 1,1′-binaphthyl systems highlights the importance of axial chirality. acs.org Future efforts could explore the synthesis of dimeric structures derived from this compound that could exhibit atropisomerism, leading to new classes of chiral ligands for asymmetric catalysis.

The compound features multiple reactive sites, making it an excellent platform for synthetic diversification.

Cross-Coupling Reactions: The bromine atom at the 6-position is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide array of aryl, alkyl, alkynyl, and amino groups, generating a library of novel naphthalene derivatives.

Amine Functionalization: The secondary amine can be further functionalized. Acylation, sulfonylation, or reaction with isocyanates could produce a range of amides, sulfonamides, and ureas with potentially interesting biological or material properties.

Modern Synthetic Methods: The application of modern synthetic techniques such as photocatalysis or electrochemistry could open up novel reaction pathways. acs.org For instance, electrochemical methods could be explored for C-H functionalization of the naphthalene ring or for mediating unique coupling reactions.

Naphthalene-based fluorophores are widely used as environmental sensors and biological labels. The unique electronic properties of the bromonaphthylamine scaffold make it a promising candidate for these applications.

Fluorescent Probes: The intrinsic fluorescence of the naphthalene core could be modulated by the substituents. Future research could focus on synthesizing derivatives where the fluorescence is sensitive to the local environment (e.g., polarity, pH, viscosity) or to the presence of specific analytes (e.g., metal ions, anions, reactive oxygen species). The bromine atom serves as a convenient point for attaching a receptor unit via a cross-coupling reaction, creating a classic "receptor-spacer-fluorophore" sensor architecture.

Aggregation-Induced Emission (AIE): Some complex aromatic systems exhibit aggregation-induced emission. acs.org It would be worthwhile to investigate whether derivatives of this compound can be designed to show AIE properties, which are highly valuable for applications in bio-imaging and materials science.

Q & A

Q. What are the standard synthetic routes for 6-Bromo-N-(propan-2-yl)naphthalen-2-amine?

A reductive amination approach using palladium-based catalysts (e.g., Pd/NiO) under hydrogen atmosphere is commonly employed. For example, similar amines like N-benzylnaphthalen-1-amine were synthesized using 1.1 wt% Pd/NiO at 25°C for 10 hours, yielding 84–98% . Key steps include:

  • Reacting brominated naphthalenamine with propan-2-ylamine in the presence of a catalyst.
  • Purification via filtration and solvent evaporation.
  • Characterization using ^1H NMR (400 MHz, CDCl₃) for structural confirmation .

Q. How is the compound characterized after synthesis?

  • Nuclear Magnetic Resonance (NMR): Assign aromatic proton shifts (δ 7.2–7.8 ppm) and alkyl group signals (e.g., isopropyl CH₃ at δ 1.2–1.4 ppm) .
  • Single-Crystal X-ray Diffraction: Resolve stereochemical ambiguities (e.g., bond angles, Br positioning) as demonstrated for structurally related brominated amines .
  • Mass Spectrometry: Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 289.1 for C₁₃H₁₄BrN).

Q. What safety protocols are critical during handling?

  • PPE: Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks, as naphthylamine derivatives are potential carcinogens .
  • Emergency Procedures: Flush eyes with water for 15 minutes and wash skin with soap if exposed .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield or selectivity?

  • Catalyst Screening: Test Pd/NiO variants (e.g., 1.1–5 wt% Pd loading) to balance activity and cost .
  • Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene) to influence reaction kinetics .
  • Temperature Gradients: Evaluate yields at 25°C vs. elevated temperatures (e.g., 50°C) to accelerate reductive amination .

Q. What computational methods aid in designing reactions for this compound?

  • Quantum Chemical Calculations: Use density functional theory (DFT) to predict transition states and optimize reaction pathways .
  • Machine Learning: Train models on existing brominated amine datasets to predict optimal catalysts or solvents .
  • Reaction Simulation: Employ software like Gaussian or ORCA to simulate intermediates and validate experimental observations .

Q. How should researchers resolve contradictions in spectral or bioactivity data?

  • Comparative Analysis: Cross-validate NMR/X-ray data with computational predictions to identify misassignments .
  • Dose-Response Studies: Repeat bioassays (e.g., enzyme inhibition) under standardized conditions to rule out experimental variability .
  • Meta-Analysis: Review literature on structurally analogous compounds (e.g., 5-bromo-N-methylpyrazin-2-amine) to contextualize findings .

Q. What methodologies are used to study the compound’s biological interactions?

  • Fluorescence Spectroscopy: Probe binding affinity with biomolecules using derivatives like N,N-dimethyl-6-propionyl-2-naphthylamine as fluorescent tags .
  • Molecular Docking: Model interactions with target proteins (e.g., kinases) using AutoDock or Schrödinger Suite .
  • In Vitro Assays: Assess cytotoxicity in cell lines (e.g., HEK293) with MTT assays, referencing IC₅₀ values from similar brominated amides .

Q. How is toxicity profiling conducted for this compound?

  • Ames Test: Evaluate mutagenicity using Salmonella typhimurium strains .
  • Hepatotoxicity Screening: Monitor ALT/AST levels in primary hepatocyte cultures .
  • Environmental Impact: Use OECD guidelines to assess biodegradability and bioaccumulation potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.